Chiral Center at C3 Enables Stereoselective Synthesis vs. Achiral 4-Cyanopiperidine
Unlike 4-cyanopiperidine, which is achiral, 3-cyanopiperidine contains a stereocenter at the C3 position, enabling the compound to exist as two enantiomers ((R)- and (S)-) that can be resolved or used in asymmetric syntheses . This chiral handle allows the molecule to serve as a chiral inducer or a chiral skeleton for catalyst development . 4-Cyanopiperidine lacks this stereocenter entirely, rendering it inapplicable for stereoselective applications requiring enantiopure intermediates.
| Evidence Dimension | Presence of chiral center / stereochemical complexity |
|---|---|
| Target Compound Data | 1 chiral center at C3; two enantiomers available |
| Comparator Or Baseline | 4-Cyanopiperidine: 0 chiral centers; achiral |
| Quantified Difference | Stereochemical complexity: present vs. absent |
| Conditions | Structural analysis of cyanopiperidine isomers |
Why This Matters
Procurement of 3-cyanopiperidine provides access to stereochemical diversity that 4-cyanopiperidine cannot offer, essential for projects requiring enantiopure building blocks or chiral resolution.
